molecular formula C10H15NOS B1463010 {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1221723-62-1

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine

Cat. No.: B1463010
CAS No.: 1221723-62-1
M. Wt: 197.3 g/mol
InChI Key: QUDHHRXRBPGKEA-UHFFFAOYSA-N
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Description

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), and a methylamine group (-CH2NHCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(methylsulfanyl)benzaldehyde with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), palladium on carbon (Pd/C)

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Amines

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The methylamine group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}amine
  • {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}ethylamine
  • {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}propylamine

Uniqueness

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is unique due to the presence of both methoxy and methylsulfanyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDHHRXRBPGKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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